molecular formula C22H17ClN2O4S B11408753 methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

Cat. No.: B11408753
M. Wt: 440.9 g/mol
InChI Key: LEMOSZUDSGHOLA-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a cyano group, a hydroxy group, and a chlorophenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiazole derivatives with appropriate aldehydes and nitriles under controlled conditions. The reaction conditions often involve the use of bases such as anhydrous potassium carbonate and solvents like methanol or ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate can be compared with other thiazolopyridine derivatives, such as:

Properties

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate

InChI

InChI=1S/C22H17ClN2O4S/c1-29-21(27)14-4-2-13(3-5-14)17-10-19(26)25-20(18(17)11-24)30-12-22(25,28)15-6-8-16(23)9-7-15/h2-9,17,28H,10,12H2,1H3

InChI Key

LEMOSZUDSGHOLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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